molecular formula C23H13Cl3Na2O6 B13785668 disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

Cat. No.: B13785668
M. Wt: 537.7 g/mol
InChI Key: MFLBTDFQEKYZHH-CWQUOYFRSA-L
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Description

Disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include sodium hydroxide, trichlorobenzene, and methylbenzoate derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in different applications .

Scientific Research Applications

Disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate
  • Disodium 5,5’-azodisalicylate

Uniqueness

Compared to similar compounds, disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C23H13Cl3Na2O6

Molecular Weight

537.7 g/mol

IUPAC Name

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

InChI

InChI=1S/C23H15Cl3O6.2Na/c1-9-5-11(7-14(20(9)27)22(29)30)17(13-3-4-16(24)19(26)18(13)25)12-6-10(2)21(28)15(8-12)23(31)32;;/h3-8,27H,1-2H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b17-12+;;

InChI Key

MFLBTDFQEKYZHH-CWQUOYFRSA-L

Isomeric SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C(=C(C=C3)Cl)Cl)Cl.[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C(=C(C=C3)Cl)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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